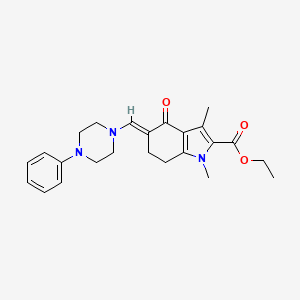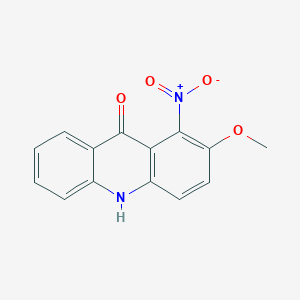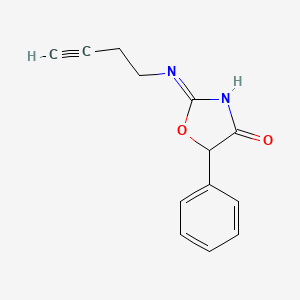![molecular formula C18H11N3O3 B12917329 3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B12917329.png)
3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one is a heterocyclic compound that features an imidazo[2,1-a]isoquinoline core with a 4-nitrobenzylidene substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one typically involves the condensation of 4-nitrobenzaldehyde with imidazo[2,1-a]isoquinolin-2(3H)-one under basic or acidic conditions. Common reagents used in this synthesis include sodium hydroxide or hydrochloric acid as catalysts. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The benzylidene group can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxidized imidazo[2,1-a]isoquinolin-2(3H)-one.
Substitution: Substituted benzylidene derivatives.
科学的研究の応用
3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazo[2,1-a]isoquinoline core can also interact with DNA or proteins, affecting their function and leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyrazine: Known for its versatility in organic synthesis and drug development.
Imidazo[1,2-a]pyrimidine: Widely studied for its applications in medicinal chemistry.
Imidazo[2,1-b][1,3,4]thiadiazole: Investigated for its anticancer properties.
Uniqueness
3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrobenzylidene group enhances its reactivity and potential bioactivity compared to other similar compounds.
特性
分子式 |
C18H11N3O3 |
|---|---|
分子量 |
317.3 g/mol |
IUPAC名 |
(3E)-3-[(4-nitrophenyl)methylidene]imidazo[2,1-a]isoquinolin-2-one |
InChI |
InChI=1S/C18H11N3O3/c22-18-16(11-12-5-7-14(8-6-12)21(23)24)20-10-9-13-3-1-2-4-15(13)17(20)19-18/h1-11H/b16-11+ |
InChIキー |
LXIKKOOJUQCYML-LFIBNONCSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CN\3C2=NC(=O)/C3=C\C4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=O)C3=CC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B12917248.png)


![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)
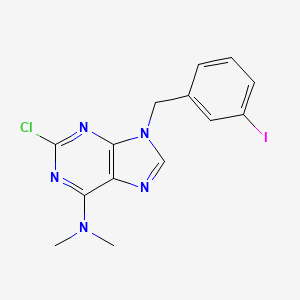
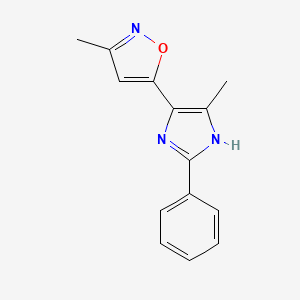
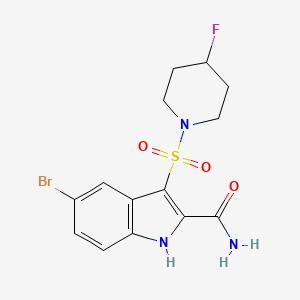


![2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12917307.png)

